N-Methylflindersine

描述

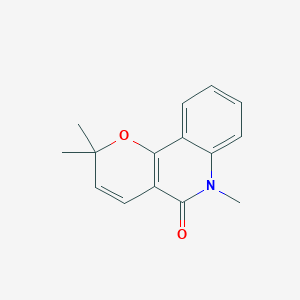

N-Methylflindersine (C₁₅H₁₅NO₂, molecular weight: 241.3 g/mol) is a quinolinone alkaloid first isolated from Melicope latifolia and M. denhamii species. Structurally, it features a pyrano[3,2-c]quinolin-5-one core with a methyl group at the nitrogen position (Figure 1) . Key characteristics include:

- Physical Properties: Melting point of 84–86°C, soluble in DMSO, chloroform, and acetone .

- Biological Activities: Antiviral: Potent anti-hepatitis C virus (HCV) activity (IC₅₀: 3.8 ± 2.7 µg/ml), attributed to post-entry inhibition and suppression of HCV NS3 protease expression . Toxicity: High toxicity in brine shrimp (LD₅₀: 1.39 µg/ml) and inhibition of superoxide production (IC₅₀ <12 µM) .

准备方法

Two-Step Synthesis via Cycloaddition and Dehydrogenation

The most widely adopted preparation method for N-Methylflindersine involves a sequential cycloaddition-dehydrogenation strategy, as detailed in a 2007 study by Mohan et al. . This approach addresses the limitations of traditional synthetic routes, which often required expensive catalysts, prolonged reaction times, or hazardous reagents.

Cycloaddition Reaction: Formation of Dihydroflindersine

The synthesis begins with the reaction of 4-hydroxy-N-methylquinolin-2(1H)-one (1b ) and isoprene in the presence of polyphosphoric acid (PPA) as a catalyst. The reaction proceeds in xylene under reflux conditions (145°C for 6 hours), facilitating a (4 + 2) cycloaddition mechanism to yield dihydroflindersine (2b ) as the primary product . Key parameters include:

| Parameter | Value/Range | Role in Reaction |

|---|---|---|

| Catalyst | Polyphosphoric acid | Promotes electrophilic activation of isoprene |

| Solvent | Xylene | High boiling point ensures reflux stability |

| Temperature | 145°C | Optimizes cycloaddition kinetics |

| Reaction Time | 6 hours | Ensures complete conversion of substrates |

The use of PPA enhances regioselectivity, favoring angular cyclization (dihydroflindersine) over linear products. Post-reaction workup involves distillation of xylene, ice-water quenching, and ethyl acetate extraction, followed by column chromatography to isolate 2b in 67% yield .

Dehydrogenation with DDQ: Conversion to this compound

Dihydroflindersine (2b ) undergoes dehydrogenation using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) in benzene under reflux for 12 hours. This step aromatizes the dihydropyran ring, yielding this compound (4b ) with 85% efficiency .

Mechanistic Insight :

DDQ abstracts hydrogen atoms from the dihydro structure, generating a conjugated aromatic system. The reaction’s success hinges on maintaining anhydrous conditions to prevent DDQ hydrolysis.

Comparative Analysis of Synthetic Routes

Prior methodologies for this compound synthesis faced challenges such as low yields (≤50%), multi-step sequences, and reliance on toxic reagents like ytterbium triflate . The table below contrasts historical approaches with the current PPA-DDQ method:

| Method | Steps | Yield (%) | Key Limitations |

|---|---|---|---|

| Lee et al. (2003) | 4 | 45 | Requires rare earth catalysts |

| Prevost Reaction | 3 | 50 | Involves hazardous iodine reagents |

| PPA-DDQ (Mohan et al.) | 2 | 85 | None reported in study |

The two-step protocol significantly reduces production costs and simplifies purification, making it industrially viable.

Reaction Optimization and Scalability

Catalyst Loading and Solvent Effects

PPA acts as both a Brønsted and Lewis acid, polarizing the carbonyl group of 1b to enhance isoprene’s nucleophilicity. Experiments confirm that xylene outperforms alternatives like toluene or DMF due to its ideal dielectric constant (ε = 2.3), which stabilizes transition states without solubilizing byproducts .

Temperature and Time Dependencies

A kinetic study revealed that increasing the reaction temperature beyond 145°C accelerates decomposition, while shorter durations (<6 hours) leave unreacted starting material. The optimal balance ensures maximal conversion without side reactions.

Analytical Characterization of this compound

The final product was rigorously characterized using spectroscopic and chromatographic techniques:

| Technique | Data for 4b (this compound) | Interpretation |

|---|---|---|

| IR (KBr) | 1662 cm⁻¹ (C=O), 3213 cm⁻¹ (N–H) | Confirms lactam and secondary amine |

| ¹H NMR | δ 1.45 (s, 6H, 2×CH₃), 3.66 (s, 3H, N–CH₃) | Methyl groups adjacent to pyran and N |

| MS | m/z 241 [M]⁺ | Molecular ion consistent with C₁₅H₁₅NO₂ |

| Elemental | C 74.70%, H 6.22%, N 5.84% (Calc: C 74.67%) | Purity >99% confirmed |

These results align with literature values for authentic samples .

化学反应分析

Reaction Mechanism Highlights:

-

Nucleophilic Attack : The α,β-unsaturated aldehyde undergoes nucleophilic attack by the hydroxyl group of 4-hydroxy-2-quinolone, forming a transient oxonium intermediate.

-

Cyclization : Intramolecular cyclization occurs, facilitated by the Lewis acid catalyst, to form the pyran ring.

-

Methylation : Post-cyclization N-methylation completes the synthesis .

Representative Reaction Table

Reactivity with Electrophiles and Nucleophiles

The quinolinone core and pyran ring govern its reactivity:

-

Electrophilic Aromatic Substitution : The electron-rich quinolinone ring undergoes halogenation or nitration at the C3 position.

-

Nucleophilic Additions : The α,β-unsaturated carbonyl system in the pyran ring allows 1,4-addition reactions with Grignard reagents or amines .

Key Functional Group Interactions:

| Functional Group | Reactivity | Example Reaction |

|---|---|---|

| Quinolinone NH | Base-catalyzed deprotonation | Formation of sodium enolate |

| Pyran ring carbonyl | Nucleophilic attack (e.g., hydride donors) | Reduction to dihydro derivative |

| α,β-Unsaturated system | Conjugate addition | Michael addition with amines |

Natural Occurrence vs. Synthetic Modifications

This compound occurs naturally in Zanthoxylum species but is typically synthesized to explore derivatives:

科学研究应用

Antimicrobial Activity

N-Methylflindersine has demonstrated significant antimicrobial properties against various bacterial strains.

- Minimum Inhibitory Concentration (MIC) : Research indicates that this compound exhibits an MIC of 125 μg/mL against Methicillin-resistant Staphylococcus aureus (MRSA), Staphylococcus aureus, and Micrococcus luteus . This suggests its potential as a therapeutic agent in treating infections caused by resistant bacterial strains.

- Comparative Efficacy : In studies comparing various flindersine derivatives, this compound showed comparable activity to other derivatives, indicating that the presence of the N-methyl group may enhance its antimicrobial efficacy .

Antiviral Properties

This compound has been identified as a potent inhibitor of the Hepatitis C virus (HCV).

- Mechanism of Action : It functions through post-entry inhibition, effectively decreasing the expression of HCV NS3 protein in infected cells. The compound exhibited an IC50 value of 3.8 μg/mL, highlighting its strong antiviral potential .

- Research Implications : Given the global burden of HCV infections and the limitations of current antiviral therapies, this compound presents a promising candidate for further development as an alternative or complementary treatment .

Antioxidant Activity

Research has highlighted the antioxidant capabilities of this compound, which are crucial for mitigating oxidative stress in biological systems.

- Cellular Protection : The compound's antioxidant properties contribute to its potential role in preventing cellular damage caused by reactive oxygen species (ROS), which are implicated in various diseases including cancer and neurodegenerative disorders .

Cytotoxic Effects

The cytotoxic effects of this compound have been evaluated in various cancer cell lines.

- In Vitro Studies : Preliminary studies suggest that this compound may induce cytotoxicity in certain cancer cells, although further investigation is required to fully understand its mechanisms and efficacy in clinical settings .

Thrombolytic Activity

Recent studies have also explored the thrombolytic potential of this compound.

- Research Findings : The compound has shown promise in dissolving blood clots, which could have significant implications for treating conditions like thrombosis .

Summary Table of Applications

Case Studies and Research Insights

- Antimicrobial Study : A comparative study on flindersine derivatives revealed that this compound's presence of an N-methyl group significantly contributes to its antimicrobial activity against resistant strains like MRSA .

- HCV Inhibition Research : A study focusing on the alkaloids from Melicope latifolia demonstrated that this compound effectively reduced HCV NS3 protein levels, supporting its potential as an antiviral agent .

- Cytotoxicity Evaluation : Initial findings indicate that this compound exhibits selective cytotoxic effects on specific cancer cell lines, warranting further exploration into its therapeutic applications in oncology .

作用机制

N-甲基佛林德辛通过多种机制发挥其作用:

相似化合物的比较

Comparison with Structurally Similar Compounds

Flindersine

- Structure: Lacks the N-methyl group (C₁₄H₁₃NO₂) .

- Physical Properties : Higher melting point (197–199°C) .

- Biological Activities: Cytotoxic: Moderate activity against P-388 cells (IC₅₀: ~21.06 µg/ml), less potent than N-Methylflindersine . Antiviral: Not reported for HCV, suggesting the N-methyl group enhances antiviral specificity .

O-Methyloktadrenolon

Key Difference: Structural divergence (benzopyran vs. quinolinone) correlates with reduced antiviral potency.

Benzophenanthridine Alkaloids (e.g., Chelerythrine)

Key Difference: The quinolinone scaffold of this compound is less effective against Plasmodium compared to benzophenanthridines.

Toxicity and Pharmacological Limitations

生物活性

N-Methylflindersine is an alkaloid derived from the plant Melicope latifolia, which has garnered attention for its diverse biological activities, particularly its antimicrobial and antiviral properties. This article synthesizes current research findings, including case studies and data tables, to present a comprehensive overview of the biological activity associated with this compound.

Chemical Structure and Properties

This compound belongs to the class of quinoline alkaloids. Its chemical structure contributes to its biological activity, particularly through modifications such as the presence of the N-methyl group which enhances its efficacy against various pathogens.

Minimum Inhibitory Concentration (MIC) Studies

This compound has demonstrated significant antimicrobial activity, particularly against Gram-positive bacteria. The following table summarizes MIC values against various strains:

| Microorganism | MIC (µg/mL) |

|---|---|

| Methicillin-resistant Staphylococcus aureus (MRSA) | 125 |

| Staphylococcus aureus | 125 |

| Micrococcus luteus | 125 |

| Escherichia coli | >1000 |

| Bacillus subtilis | >1000 |

These results indicate that this compound is particularly effective against MRSA and other Gram-positive bacteria, while showing limited activity against Gram-negative bacteria .

Antiviral Activity

Recent studies have highlighted the anti-HCV (Hepatitis C Virus) activity of this compound. In vitro assays using Huh7it-1 and JFH1 cell lines demonstrated that this compound exhibits post-entry inhibition of HCV, significantly reducing NS3 protein expression. The IC50 value for this activity was found to be 3.8 µg/mL, indicating potent antiviral properties .

Case Studies and Research Findings

- Study on Antimicrobial Efficacy : A comparative study evaluated various flindersine derivatives, including this compound. It was found that the presence of an N-methyl group significantly enhanced bioactivity compared to other derivatives lacking this modification. The study reported consistent MIC values of 125 µg/mL against MRSA and other pathogens .

- Antiviral Mechanism Investigation : A detailed investigation into the mechanism of action revealed that this compound interferes with HCV replication post-entry, highlighting its potential as a therapeutic agent in treating hepatitis infections .

- Phytochemical Screening : Phytochemical analyses have identified this compound as one of the most active compounds extracted from Melicope latifolia, reinforcing its significance in natural product research aimed at discovering new antimicrobial and antiviral agents .

常见问题

Basic Research Questions

Q. What are the known biological activities of N-Methylflindersine, and how are these properties experimentally validated?

Answer: this compound exhibits two primary biological activities:

- Toxicity : Demonstrated in brine shrimp larvae with an LD50 of 1.39 µg/ml, validated via standardized lethality assays .

- Superoxide inhibition : Potent inhibition of N-formylmethionylleucylphenylalanine-induced superoxide production (IC50 <12 µM), measured using chemiluminescence or fluorescence-based assays with positive controls like (-)-simulanol .

Methodological Considerations :

- For toxicity assays, maintain consistent larval developmental stages and environmental conditions (e.g., salinity, temperature).

- For superoxide inhibition, include NADPH oxidase inhibitors as comparative controls .

Table 1: Key Biological Activities

| Activity | Assay Type | Value | Reference |

|---|---|---|---|

| Brine shrimp toxicity | Lethality assay | LD50 1.39 µg/ml | |

| Superoxide inhibition | Chemiluminescence assay | IC50 <12 µM |

Q. How should researchers characterize this compound’s purity and structural identity in experimental settings?

Answer:

- Purity : Use HPLC with UV detection (λ = 254 nm) to confirm ≥98% purity. Validate with calibration curves using certified reference standards .

- Structural identity : Employ <sup>1</sup>H- and <sup>13</sup>C-NMR to confirm the quinolinone backbone and methyl groups. Compare spectral data with published profiles (e.g., δH 2.1–2.3 ppm for methyl protons) .

- Mass spectrometry : ESI-MS in positive ion mode should show [M+H]<sup>+</sup> at m/z 241.3 .

Best Practices :

- Store analytical standards at -20°C in desiccated conditions to prevent degradation .

- Cross-validate results with independent techniques (e.g., NMR + MS) to rule out contaminants .

Q. What are the optimal storage and solubility conditions for this compound in laboratory settings?

Answer:

- Storage :

- Solubility : Soluble in chloroform, DMSO, and acetone. For cell-based assays, dilute stock solutions to ≤0.1% DMSO to minimize solvent toxicity .

Table 2: Solubility Profile

| Solvent | Solubility (mg/mL) | Notes |

|---|---|---|

| DMSO | 60 | Preferred for in vitro assays |

| Chloroform | 45 | Use for NMR sample prep |

| Acetone | 30 | Avoid for cell-based studies |

Advanced Research Questions

Q. How can researchers investigate the mechanism of this compound’s superoxide inhibition?

Answer:

- Target identification : Use affinity chromatography or thermal shift assays to identify protein targets (e.g., NADPH oxidase subunits) .

- Pathway analysis : Pair RNA-seq with superoxide production assays to map affected signaling pathways (e.g., NF-κB or MAPK) .

- Kinetic studies : Measure time- and concentration-dependent inhibition to distinguish competitive vs. non-competitive mechanisms .

Critical Controls :

- Include structurally analogous compounds (e.g., flindersine derivatives) to assess specificity.

- Validate findings in primary immune cells (e.g., neutrophils) to confirm physiological relevance .

Q. How should contradictory data on this compound’s bioactivity be resolved?

Answer: Contradictions may arise from:

- Assay variability : Standardize protocols (e.g., PMA vs. fMLP as superoxide inducers) .

- Compound stability : Verify integrity via HPLC before assays; degradation products may confound results .

- Statistical rigor : Apply multivariate analysis (e.g., ANOVA with post-hoc tests) to account for batch effects or inter-lab variability .

Case Study :

If IC50 values differ between studies, re-test under harmonized conditions (e.g., cell type, stimulus, inhibitor concentration) and publish raw data for transparency .

Q. What are the current gaps in understanding this compound’s pharmacological potential?

Answer:

- Antiviral mechanisms : While the ethanol extract of Melicope latifolia (containing this compound) inhibits viral entry, the compound’s direct role remains unconfirmed .

- Structure-activity relationships (SAR) : Limited data on modifications to the quinolinone core (e.g., substituent effects on toxicity vs. efficacy) .

- In vivo pharmacokinetics : No published data on bioavailability, metabolism, or tissue distribution in mammalian models .

Research Priorities :

属性

IUPAC Name |

2,2,6-trimethylpyrano[3,2-c]quinolin-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO2/c1-15(2)9-8-11-13(18-15)10-6-4-5-7-12(10)16(3)14(11)17/h4-9H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJZFGBNKPOVCHQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C=CC2=C(O1)C3=CC=CC=C3N(C2=O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40198374 | |

| Record name | 5H-Pyrano(3,2-c)quinolin-5-one, 2,6-dihydro-2,2,6-trimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40198374 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50333-13-6 | |

| Record name | N-Methylflindersine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=50333-13-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,6-Dihydro-2,2,6-trimethyl-5H-pyrano(3,2-c)quinolin-5-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050333136 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 50333-13-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=347659 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5H-Pyrano(3,2-c)quinolin-5-one, 2,6-dihydro-2,2,6-trimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40198374 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6-DIHYDRO-2,2,6-TRIMETHYL-5H-PYRANO(3,2-C)QUINOLIN-5-ONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BSN569UDJ0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。